![molecular formula C8H13NO2 B126239 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 149494-52-0](/img/structure/B126239.png)
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that has been widely used for recreational purposes. Cocaine is derived from the leaves of the coca plant, which is native to South America. The drug has been used for centuries by indigenous people for its stimulating effects. Today, cocaine is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse.
Mécanisme D'action
Cocaine works by blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which leads to the drug's stimulant effects. Cocaine also affects other neurotransmitters, including GABA and glutamate, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
Cocaine has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug also affects the central nervous system, leading to increased alertness, energy, and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
Cocaine has been used in a number of laboratory experiments to study its effects on the brain and behavior. The drug's powerful stimulant effects make it a useful tool for studying the mechanisms of addiction and reward. However, the potential for abuse and addiction limits its use in research, and alternative compounds are often used instead.
Orientations Futures
There are a number of future directions for research on Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds. One area of research is the development of new medications for the treatment of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate addiction. Researchers are also exploring the use of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate and related compounds in the treatment of other disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, new compounds are being developed that mimic the effects of Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate without the potential for abuse and addiction.
Méthodes De Synthèse
Cocaine is synthesized from the leaves of the coca plant through a complex process that involves several chemical reactions. The first step in the synthesis process is the extraction of the coca leaves using a solvent such as gasoline or kerosene. The resulting extract is then treated with a series of chemicals, including sulfuric acid, potassium permanganate, and hydrochloric acid, to produce pure Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride.
Applications De Recherche Scientifique
Cocaine has been the subject of extensive scientific research due to its powerful stimulant effects and potential for abuse. Researchers have studied the drug's mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Cocaine has been found to increase the levels of dopamine, a neurotransmitter that is involved in reward and pleasure pathways in the brain. This increase in dopamine levels is responsible for the drug's euphoric effects and its potential for abuse.
Propriétés
Numéro CAS |
149494-52-0 |
|---|---|
Nom du produit |
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
BQCQFRLCYCZHOD-FSDSQADBSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
SMILES canonique |
COC(=O)C1CC2CC1NC2 |
Synonymes |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R,4R,6R)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



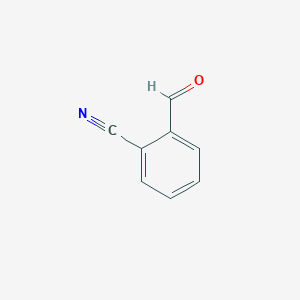

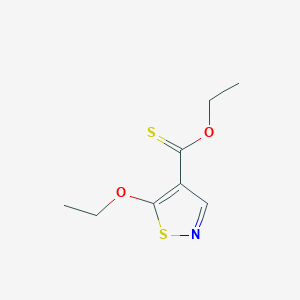
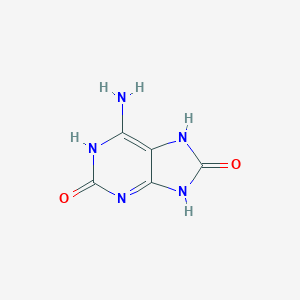

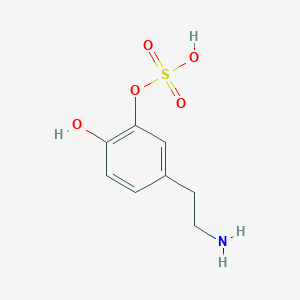

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
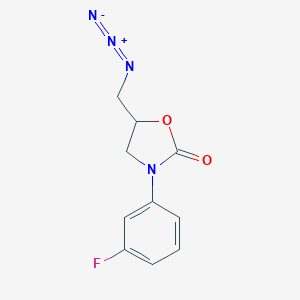
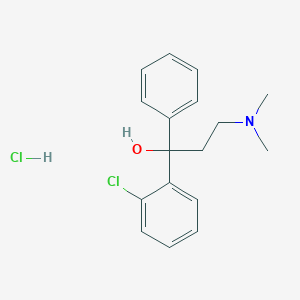
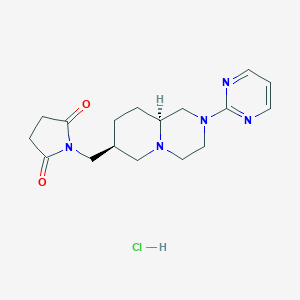
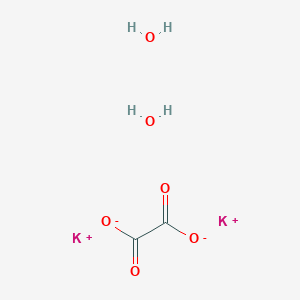
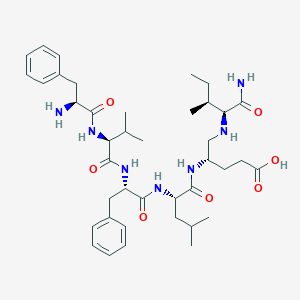
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)